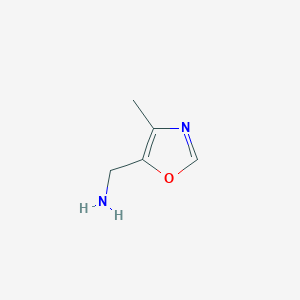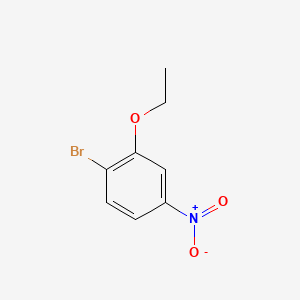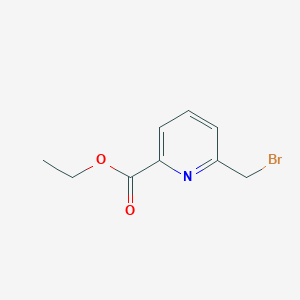![molecular formula C14H23NO4 B1290404 6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate CAS No. 203662-61-7](/img/structure/B1290404.png)
6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate is a spirocyclic compound that is part of a broader class of chemicals with potential biological activity. Spirocyclic compounds are known for their complex structures and the presence of multiple rings that are interconnected in a spiro configuration. These structures are of interest in the field of medicinal chemistry due to their three-dimensional shape and the ability to interact with various biological targets.
Synthesis Analysis
The synthesis of related spirocyclic compounds has been reported in several studies. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized through two efficient and scalable routes, providing a convenient entry point to novel compounds that access chemical space complementary to piperidine ring systems . Another related compound, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, was synthesized and reacted with N,N-dimethylformamide dimethyl acetal to yield isomeric condensation products . These synthetic approaches highlight the versatility and potential for further chemical modifications of spirocyclic compounds.
Molecular Structure Analysis
The molecular structure of spirocyclic compounds has been elucidated using various techniques. For example, the crystal structures of two enantiomers of a spirocyclic compound were determined by X-ray diffraction, revealing the presence of C-H...O hydrogen bonds and the conformation of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment . Similarly, the molecular structure of chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined via single crystal X-ray diffraction, showing a bicyclo[2.2.2]octane structure comprised of lactone and piperidine groups . These studies provide insights into the three-dimensional arrangement of atoms within the spirocyclic framework.
Chemical Reactions Analysis
Spirocyclic compounds can undergo various chemical reactions, expanding their utility in synthetic chemistry. The alkylation of 6-aryl-6,7-diazaspiro[3.4]octane-5,8-diones has been achieved, demonstrating the ability to introduce aminoalkoxy and aminoalkyl groups into the spirocyclic core . This type of chemical modification can significantly alter the physical and chemical properties of the compounds, potentially leading to new applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The presence of different functional groups, such as lactone and piperidine rings, can affect properties like solubility, melting point, and reactivity. For instance, the synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate revealed the presence of two diastereomers in a 1:1 ratio in the crystal, which could have implications for the compound's physical properties . Understanding these properties is crucial for the development of spirocyclic compounds as potential pharmaceuticals or materials.
Safety And Hazards
properties
IUPAC Name |
6-O-tert-butyl 2-O-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-6-5-14(9-15)7-10(8-14)11(16)18-4/h10H,5-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXOUCHGCDBQPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)









amino}acetic acid](/img/structure/B1290363.png)
